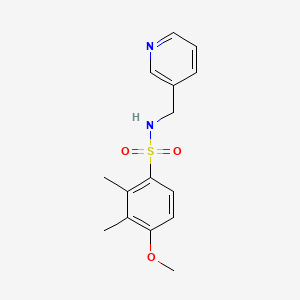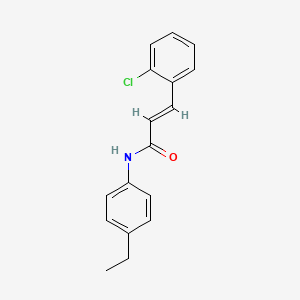
4-methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound with potential applications in various fields due to its unique chemical structure and properties.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves multiple steps and can achieve high yields. For example, the synthesis of a similar compound, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, was achieved in 3 steps with 75-84% overall chemical yield (Gao et al., 2014).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods are commonly used to determine the molecular structure of benzenesulfonamide derivatives. For instance, a dimeric copper(II) complex with 4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide was analyzed using X-ray diffraction and spectroscopic properties (Ellena et al., 2007).
Chemical Reactions and Properties
The chemical reactions of benzenesulfonamide derivatives vary widely based on the substituents and reaction conditions. For example, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide is synthesized from a phenol hydroxyl precursor through O-[(11)C]-methylation (Gao et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and melting point, depend on the specific structure of the benzenesulfonamide derivative. Crystallographic studies can provide insights into the molecular arrangement and physical properties (Rodrigues et al., 2015).
Chemical Properties Analysis
Benzenesulfonamide derivatives exhibit a range of chemical properties, including reactivity with various functional groups and potential biological activities. Their chemical behavior can be influenced by the presence of different substituents and functional groups in the molecule (Gao et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitization
Derivatives of benzenesulfonamide, including those similar in structure to 4-methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, have been synthesized and studied for their photophysical and photochemical properties. These derivatives, particularly zinc phthalocyanines substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yields. Such properties are highly beneficial for photodynamic therapy (PDT) applications, especially in cancer treatment. The effectiveness of these compounds in generating singlet oxygen and their adequate photostability make them potential candidates as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications
Research into zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents has revealed their suitability for photocatalytic applications. These compounds demonstrate significant photosensitizing abilities, which are crucial for the degradation of pollutants and other photocatalytic processes. The introduction of benzenesulfonamide derivatives as substituents has been shown to affect the photophysical and photochemical properties of the zinc(II) phthalocyanines, potentially enhancing their applicability in environmental remediation and green chemistry solutions (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Antibacterial Agents
Compounds derived from benzenesulfonamides have been synthesized and tested for their antimicrobial activities. A study focused on N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides demonstrated their biofilm inhibitory action against Escherichia coli. Some of these compounds were identified as potent inhibitors, indicating their potential as therapeutic agents in combating bacterial infections (Abbasi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrase, an enzyme involved in various physiological processes, by benzenesulfonamide derivatives has been extensively studied. Compounds structurally related to 4-methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide have shown to be effective inhibitors of carbonic anhydrase isoforms. This inhibition is significant for developing therapeutics for conditions like glaucoma, epilepsy, and certain types of edema. The specificity and potency of these inhibitors suggest their potential in targeted therapy developments (Gul et al., 2016).
Material Science and Polymerization Catalysts
In material science, derivatives of benzenesulfonamide have been utilized as catalysts in polymerization processes. For instance, palladium aryl sulfonate phosphine catalysts derived from benzenesulfonamides have been employed in the copolymerization of acrylates with ethene. These catalysts facilitate the formation of high molecular weight polymers, showcasing the versatility of benzenesulfonamide derivatives in catalysis and material synthesis (Skupov et al., 2007).
Eigenschaften
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-12(2)15(7-6-14(11)20-3)21(18,19)17-10-13-5-4-8-16-9-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTYQRMWVNOSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)

![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)
![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)
![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)


![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)